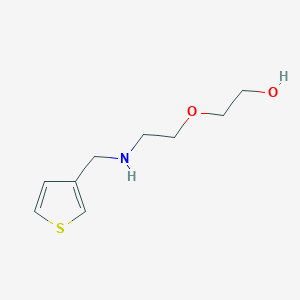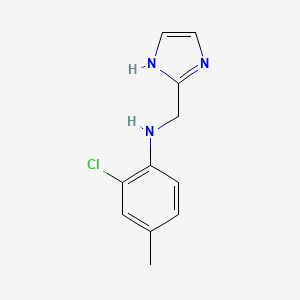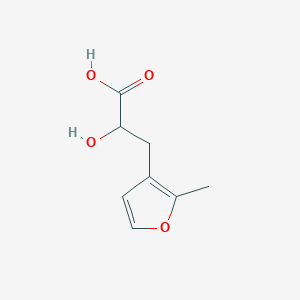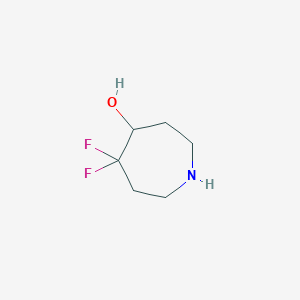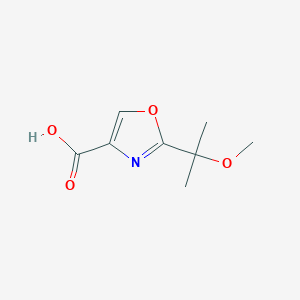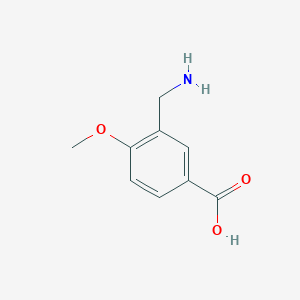
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with three methyl groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method includes the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with a cyclohexane derivative under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions with halogens or other electrophiles
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives like 2,6-bis(1H-imidazol-2-yl)pyridine and 1-methyl-1H-imidazole. Compared to these compounds, 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is unique due to its cyclohexane ring with three methyl groups, which can affect its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9-6-11(2,3)8-12(13,7-9)10-14-4-5-15-10/h4-5,9H,6-8,13H2,1-3H3,(H,14,15) |
InChI Key |
VLQQUOXDKUDNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=NC=CN2)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
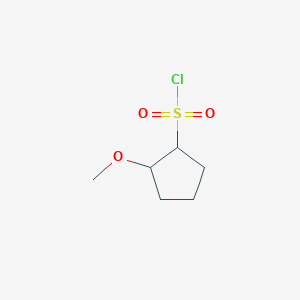

![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13253503.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)
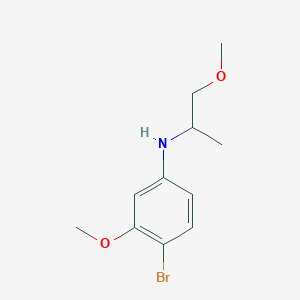
![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13253527.png)
